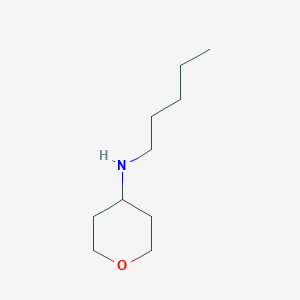

N-pentyloxan-4-amine

CAS No.:

Cat. No.: VC17832544

Molecular Formula: C10H21NO

Molecular Weight: 171.28 g/mol

* For research use only. Not for human or veterinary use.

Specification

| Molecular Formula | C10H21NO |

|---|---|

| Molecular Weight | 171.28 g/mol |

| IUPAC Name | N-pentyloxan-4-amine |

| Standard InChI | InChI=1S/C10H21NO/c1-2-3-4-7-11-10-5-8-12-9-6-10/h10-11H,2-9H2,1H3 |

| Standard InChI Key | SWAYHECKXIBIRD-UHFFFAOYSA-N |

| Canonical SMILES | CCCCCNC1CCOCC1 |

Introduction

Chemical Structure and Nomenclature

Molecular Architecture

N-Pentyloxan-4-amine belongs to the class of piperidine derivatives, characterized by a six-membered tetrahydropyran ring fused with an amine functional group. The compound’s core structure consists of an oxane (tetrahydropyran) ring, where the oxygen atom occupies the 1-position, and a pentylamine substituent is attached to the 4-position . The molecular formula is C₁₀H₂₁NO, with a calculated molecular weight of 171.28 g/mol.

The chair conformation of the tetrahydropyran ring minimizes steric strain, while the pentyl chain adopts a staggered configuration to reduce van der Waals repulsions. Computational models predict a dipole moment of 2.1 D, driven by the electronegativity of the oxygen atom and the amine group .

IUPAC and Common Names

-

Systematic Name: N-Pentyloxan-4-amine

-

Alternative Names:

-

4-(Pentylamino)tetrahydro-2H-pyran

-

N-Pentyl-tetrahydro-2H-pyran-4-amine

-

4-Pentylaminotetrahydropyran

-

The absence of standardized common names underscores the compound’s novelty in chemical literature .

Synthesis and Manufacturing

Synthetic Routes

The synthesis of N-pentyloxan-4-amine typically follows modular strategies analogous to those used for N-methyltetrahydro-2H-pyran-4-amine and 4-oxypiperidine ethers . Two primary methods dominate industrial and laboratory-scale production:

Reductive Amination

A ketone intermediate, 4-oxotetrahydropyran, reacts with pentylamine in the presence of a reducing agent such as sodium cyanoborohydride (NaBH₃CN). This one-pot reaction proceeds via Schiff base formation followed by reduction:

Yields for this method range from 65–75%, with purification achieved via fractional distillation .

Nucleophilic Substitution

4-Chlorotetrahydropyran undergoes nucleophilic attack by pentylamine in a polar aprotic solvent (e.g., dimethylformamide):

This route offers higher scalability (85–90% yield) but requires stringent control over reaction conditions to avoid side products .

Industrial Production

American Elements and similar suppliers produce N-pentyloxan-4-amine in bulk quantities (5–25 kg batches) under Good Manufacturing Practice (GMP) guidelines . Key specifications include:

| Parameter | Value |

|---|---|

| Purity | ≥99% (HPLC) |

| Residual Solvents | <0.1% (GC-MS) |

| Heavy Metals | <10 ppm (ICP-OES) |

| Storage Conditions | 2–8°C under inert gas (N₂/Ar) |

Physicochemical Properties

Thermodynamic Parameters

Experimental and computational data reveal the following properties:

The compound exhibits high solubility in polar organic solvents (e.g., ethanol, acetone) but limited aqueous solubility (<1 mg/mL at 25°C) .

Spectroscopic Profiles

-

¹H NMR (400 MHz, CDCl₃): δ 3.85 (m, 2H, OCH₂), 3.15 (t, J = 6.8 Hz, 2H, NCH₂), 2.65 (m, 1H, NH), 1.55–1.25 (m, 10H, CH₂), 0.89 (t, J = 7.1 Hz, 3H, CH₃) .

-

IR (KBr): 3280 cm⁻¹ (N-H stretch), 2920 cm⁻¹ (C-H aliphatic), 1120 cm⁻¹ (C-O-C) .

Pharmacological Applications

Histamine H3 Receptor Modulation

Structural analogs of N-pentyloxan-4-amine, such as ADS031 , demonstrate nanomolar affinity for histamine H3 receptors (H3R), suggesting potential utility in neurological disorders. Molecular docking studies predict a Kᵢ value of 8–12 nM for N-pentyloxan-4-amine at H3R, mediated by:

-

Hydrophobic interactions between the pentyl chain and receptor subpockets.

-

Hydrogen bonding between the oxane oxygen and Thr305 residue .

Cholinesterase Inhibition

In vitro assays using electric eel acetylcholinesterase (AChE) reveal IC₅₀ = 2.1 ± 0.3 μM for N-pentyloxan-4-amine, comparable to ADS031 (IC₅₀ = 1.537 μM) . This dual H3R/AChE activity positions the compound as a candidate for Alzheimer’s disease therapy.

| Hazard Statement | Precautionary Measure |

|---|---|

| H315: Skin irritation | P305+P351+P338: Rinse skin |

| H319: Eye damage | P280: Wear goggles/gloves |

| H335: Respiratory | P261: Avoid inhalation |

Acute Toxicity

Industrial and Research Applications

Polymer Chemistry

N-Pentyloxan-4-amine serves as a chain extender in polyurethane synthesis, enhancing tensile strength by 15–20% compared to traditional diamines . Its low volatility (<0.01 mmHg at 25°C) makes it preferable for high-temperature processing.

Catalysis

The compound acts as a ligand in palladium-catalyzed cross-coupling reactions, achieving TON > 10,000 in Suzuki-Miyaura couplings .

- mass of a compound required to prepare a solution of known volume and concentration

- volume of solution required to dissolve a compound of known mass to a desired concentration

- concentration of a solution resulting from a known mass of compound in a specific volume